molecular formula C19H22ClN5O2 B018249 Pirenzepine hydrochloride CAS No. 29868-97-1

Pirenzepine hydrochloride

Katalognummer: B018249
CAS-Nummer: 29868-97-1
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: AFBSBOBDKXETKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pirenzepine hydrochloride, also known as Mianserin hydrochloride, is a potent and selective M1 muscarinic receptor antagonist used in scientific research. It is a synthetic, quaternary ammonium derivative of the tricyclic antidepressant mianserin, and is used to study the physiological roles of muscarinic receptors in the central and peripheral nervous systems. This compound can be used in vivo, in vitro, and in combination with other drugs to study the effects of muscarinic receptor antagonists on physiological processes.

Wissenschaftliche Forschungsanwendungen

  • Gastrointestinal Applications : Pirenzepine hydrochloride inhibits basal lower esophageal sphincter pressure and gastric acid secretion, indicating a role for muscarinic receptors in lower esophageal sphincter function. This suggests its application in treating conditions like gastroesophageal reflux, where it exhibits greater and more prolonged inhibition of gastric acid secretion (Aggestrup & Jensen, 1991). It's also noted for promoting duodenal ulcer healing and reducing pain (Carmine & Brogden, 1985).

  • Neurological Research : this compound's properties as a central oxotremorine antagonist suggest its usefulness in investigating the relevance of M1 receptors to behavioral functions (Witkin et al., 1988). It has also been used to characterize binding to human brain tissue, aiding in neurochemical research (Lin et al., 1986).

  • Myopia Treatment : Studies have shown that pirenzepine is effective in slowing the progression of myopia in children and experimental animals. This effect is attributed to its action as an M1 muscarinic antagonist (Ostrin et al., 2004).

  • Endocrine and Metabolic Research : Pirenzepine reduces plasma insulin and glucose responses, making it relevant in studies related to metabolic disorders such as polycystic ovary syndrome (Premawardhana et al., 1994).

  • Gallbladder Motility Studies : It acts as a potent antagonist of principal contractile mediators of gallbladder contraction, contributing to research in gastrointestinal motility (Pozo et al., 1990).

  • Anticholinergic Research : Pirenzepine's anticholinergic properties without specific affinity for gastric muscarinic receptors make it a focus of research in understanding muscarinic receptor subtypes (Szelenyi, 1982).

  • Ophthalmology : Its efficacy in ophthalmic gel form for treating myopia in children highlights its potential in eye health research (Siatkowski et al., 2004).

  • Gastric Emptying Studies : Unlike classical anticholinergic drugs, pirenzepine slightly accelerates gastric emptying, offering a different perspective in gastrointestinal motility research (Jaup & Dotevall, 1981).

  • Therapeutic Applications : It has been explored as a therapy for clozapine-induced hypersalivation, although its effectiveness in this regard was not significant (Bai et al., 2001).

  • Receptor Selectivity Research : Pirenzepine derivatives have been studied for their affinity to muscarinic receptors, aiding in the development of more targeted therapeutic agents (Wess et al., 1991).

Wirkmechanismus

Target of Action

Pirenzepine dihydrochloride primarily targets the muscarinic acetylcholine receptors (mAChRs) . It acts as an antagonist for these receptors, with a strong preference for the M1 subtype . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

As a muscarinic receptor antagonist , Pirenzepine dihydrochloride binds to the muscarinic acetylcholine receptor . This binding inhibits the normal function of these receptors, leading to a decrease in the cellular responses they mediate . This includes the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by Pirenzepine dihydrochloride is the muscarinic acetylcholine receptor pathway . By inhibiting this pathway, Pirenzepine dihydrochloride can reduce gastric motility and secretion . This leads to a decrease in the rest-and-digest state initiated by the parasympathetic nervous system .

Pharmacokinetics

The pharmacokinetic properties of Pirenzepine dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 14% , a half-life of 11.10 hours , and a clearance rate of 2.77 mL/min/kg . It is also noted that 43% of the drug is excreted unchanged in urine .

Result of Action

The primary result of Pirenzepine dihydrochloride’s action is the reduction of gastric acid secretion and muscle spasms . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It also promotes the healing of duodenal ulcers and is beneficial in the prevention of duodenal ulcer recurrence due to its cytoprotective action .

Action Environment

Pirenzepine dihydrochloride’s action, efficacy, and stability can be influenced by environmental factors. For instance, the drug’s rearrangement occurs under highly acidic conditions, which were believed to favor the dihydrochloride formation of Pirenzepine .

Eigenschaften

{ "Design of the Synthesis Pathway": "Pirenzepine hydrochloride can be synthesized by reacting 4,4-dimethyl-1-piperidinyl-methyl-2-chloroacetoacetate with 2-methoxybenzyl magnesium chloride followed by hydrolysis and treatment with hydrochloric acid.", "Starting Materials": [ "4,4-dimethyl-1-piperidinyl-methyl-2-chloroacetoacetate", "2-methoxybenzyl magnesium chloride" ], "Reaction": [ "Add 2-methoxybenzyl magnesium chloride to 4,4-dimethyl-1-piperidinyl-methyl-2-chloroacetoacetate in anhydrous ether.", "Heat the mixture to reflux for 24 hours.", "Add water and extract the product with ether.", "Wash the ether layer with water and brine.", "Dry the ether layer over anhydrous magnesium sulfate and evaporate the solvent.", "Hydrolyze the resulting solid with dilute hydrochloric acid.", "Extract the product with ether and wash the ether layer with water and brine.", "Dry the ether layer over anhydrous magnesium sulfate and evaporate the solvent.", "Treat the resulting solid with hydrochloric acid to obtain Pirenzepine hydrochloride." ] }

29868-97-1

Molekularformel

C19H22ClN5O2

Molekulargewicht

387.9 g/mol

IUPAC-Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride

InChI

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H

InChI-Schlüssel

AFBSBOBDKXETKP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl

Kanonische SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl

Aussehen

Solid powder

29868-97-1

Verwandte CAS-Nummern

93173-05-8

Synonyme

Dihydrochloride, Pirenzepine
Gastrotsepin
Gastrozepin
L-S 519
LS 519
LS-519
LS519
Piren basan
Piren-basan
Pirenzepin
Pirenzepin ratiopharm
pirenzepin von ct
Pirenzepin-ratiopharm
Pirenzepine
Pirenzepine Dihydrochloride
Pyrenzepine
Ulcoprotect
Ulgescum
Von Ct, Pirenzepin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenzepine hydrochloride
Reactant of Route 2
Reactant of Route 2
Pirenzepine hydrochloride
Reactant of Route 3
Reactant of Route 3
Pirenzepine hydrochloride
Reactant of Route 4
Reactant of Route 4
Pirenzepine hydrochloride
Reactant of Route 5
Pirenzepine hydrochloride
Reactant of Route 6
Pirenzepine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Pirenzepine dihydrochloride?

A1: Pirenzepine dihydrochloride acts as a selective antagonist of the M1 muscarinic acetylcholine receptor subtype. [, , , ] By binding to these receptors, it inhibits the binding of acetylcholine, a neurotransmitter, thereby blocking its effects.

Q2: What are the downstream effects of Pirenzepine dihydrochloride's M1 receptor antagonism?

A2: Pirenzepine dihydrochloride's M1 antagonism primarily affects gastric acid secretion. [, , , , ] By blocking M1 receptors in the stomach, it reduces the release of gastric acid, offering therapeutic benefits for conditions like peptic ulcers.

Q3: What is the molecular formula and weight of Pirenzepine dihydrochloride?

A3: The molecular formula of Pirenzepine dihydrochloride is C19H21N5O2 · 2HCl, and its molecular weight is 424.3 g/mol. [, ]

Q4: What spectroscopic data is available for Pirenzepine dihydrochloride?

A4: UV spectrophotometry is commonly used for Pirenzepine dihydrochloride analysis. [] It exhibits an absorption maximum (λmax) at 281 nm. []

Q5: How stable is Pirenzepine dihydrochloride in aqueous solutions?

A5: Pirenzepine dihydrochloride undergoes hydrolysis in aqueous solutions, following pseudo-first-order kinetics. [] Its stability is pH-dependent, with optimal stability around pH 5.1. [] It exhibits limited stability in highly acidic or basic conditions.

Q6: What factors can impact the stability of Pirenzepine dihydrochloride formulations?

A6: Factors such as pH, ionic strength, and temperature can influence Pirenzepine dihydrochloride's degradation rate in formulations. []

Q7: Does Pirenzepine dihydrochloride exhibit any significant catalytic properties?

A7: Pirenzepine dihydrochloride's primary mechanism of action is receptor antagonism rather than catalysis. It is not typically considered a catalyst in chemical reactions.

Q8: Have there been any computational studies on Pirenzepine dihydrochloride's conformation and binding?

A8: Molecular mechanics (MMPI) and semiempirical quantum chemical (MNDO) calculations have been used to study Pirenzepine dihydrochloride's conformation. [] These studies have shown a correlation between calculated minimum energy conformations and crystal structures. []

Q9: How do structural modifications to the Pirenzepine molecule affect its activity and selectivity?

A9: Structural modifications to the tricyclic core and exocyclic amide group of Pirenzepine can impact its binding affinity and selectivity for muscarinic receptor subtypes. [] These modifications can potentially influence its pharmacological activity and side effect profile.

Q10: What strategies can be used to enhance the stability or bioavailability of Pirenzepine dihydrochloride formulations?

A10: Strategies like pH adjustment, inclusion of stabilizers, and controlled-release formulations can enhance the stability and bioavailability of Pirenzepine dihydrochloride. [, ] For example, formulating Pirenzepine dihydrochloride as floating tablets using sodium alginate as a raft-forming agent has been explored for controlled drug release. []

Q11: Is there information available on the SHE (Safety, Health, and Environment) regulations specific to Pirenzepine dihydrochloride?

A11: The provided research papers focus on pharmacological and chemical aspects rather than specific SHE regulations. Information on manufacturing, handling, and disposal should be consulted from relevant safety data sheets and regulatory guidelines.

Q12: What is the typical route of administration for Pirenzepine dihydrochloride, and how does it affect its pharmacokinetics?

A12: Pirenzepine dihydrochloride is typically administered orally. [, ] Following oral administration, it reaches peak plasma levels in approximately 2 hours. []

Q13: What is the elimination half-life of Pirenzepine dihydrochloride?

A13: Pirenzepine dihydrochloride has an elimination half-life of around 13 hours. []

Q14: How is Pirenzepine dihydrochloride eliminated from the body?

A14: It is primarily excreted through urine, with a urinary excretion rate of 7-12% within 96 hours after a single oral dose. []

Q15: Has Pirenzepine dihydrochloride demonstrated efficacy in treating peptic ulcers in clinical trials?

A15: Yes, controlled clinical trials have shown that Pirenzepine dihydrochloride is superior to placebo and comparable to other anti-ulcer medications like cimetidine in the short-term treatment of duodenal ulcers. [, , , ] Limited data also suggest its potential efficacy in treating gastric ulcers. [, , ]

Q16: Have there been any studies on the use of Pirenzepine dihydrochloride for other conditions besides peptic ulcers?

A16: Yes, researchers have explored Pirenzepine dihydrochloride's potential in other areas:

  • Myopia control: Studies suggest that Pirenzepine dihydrochloride may help slow the progression of myopia in children. []
  • Cough suppression: Pirenzepine dihydrochloride has shown a modest antitussive effect in humans, potentially related to its bronchodilatory properties. []
  • Cushing's syndrome: A case report described a patient with pituitary Cushing's syndrome whose symptoms improved with Pirenzepine hydrochloride, suggesting a possible role for the cholinergic system in this condition. []

Q17: What are the potential side effects associated with Pirenzepine dihydrochloride use?

A18: Common side effects reported with Pirenzepine dihydrochloride include dry mouth, blurred vision, and constipation, which are typical of anticholinergic medications. [, , ]

Q18: Have there been any studies on targeted delivery systems for Pirenzepine dihydrochloride?

A19: Researchers have investigated the use of soft contact lenses as a potential drug delivery system for Pirenzepine dihydrochloride. [, ] This approach aims to provide sustained drug release for myopia control.

Q19: Are there any known biomarkers specifically associated with Pirenzepine dihydrochloride's efficacy or adverse effects?

A19: The provided research papers do not discuss specific biomarkers for Pirenzepine dihydrochloride.

Q20: What analytical techniques are commonly employed for the detection and quantification of Pirenzepine dihydrochloride?

A20: The most commonly used techniques for Pirenzepine dihydrochloride analysis include:

  • High-performance liquid chromatography (HPLC): This technique provides sensitive and specific quantification of Pirenzepine dihydrochloride in various matrices, including pharmaceuticals and biological samples. [, , ]
  • UV spectrophotometry: This method offers a simple and rapid approach for determining Pirenzepine dihydrochloride concentrations in pharmaceutical formulations. [, ]
  • Oscillopolarographic titration: This technique allows for the indirect determination of Pirenzepine dihydrochloride by precipitating it with sodium tetraphenylborate. []
  • Capillary electrophoresis (CE): This method provides rapid separation and determination of Pirenzepine dihydrochloride in pharmaceutical preparations. []

Q21: Is there information available on the environmental impact and degradation pathways of Pirenzepine dihydrochloride?

A21: The provided research does not specifically address environmental aspects. Environmental fate and ecotoxicological data should be obtained from relevant environmental risk assessments and databases.

Q22: How does the dissolution rate of Pirenzepine dihydrochloride formulations impact its bioavailability?

A23: The dissolution rate of Pirenzepine dihydrochloride tablets can influence its absorption and bioavailability. [] Formulations that dissolve rapidly in saliva, such as those containing low-substituted hydroxypropylcellulose, may enhance drug absorption. []

Q23: What are the key parameters considered during the validation of analytical methods for Pirenzepine dihydrochloride?

A24: Analytical method validation ensures the accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) of the method used for Pirenzepine dihydrochloride analysis. [, ]

Q24: What quality control measures are crucial during the development and manufacturing of Pirenzepine dihydrochloride products?

A24: Quality control measures ensure the consistent quality, safety, and efficacy of Pirenzepine dihydrochloride products. These measures typically involve rigorous testing of raw materials, in-process controls during manufacturing, and final product analysis to meet predefined specifications.

Q25: Is there evidence suggesting that Pirenzepine dihydrochloride elicits significant immunogenic or allergic responses?

A25: The provided research does not indicate significant immunogenicity concerns.

Q26: Does Pirenzepine dihydrochloride interact with any specific drug transporters that might affect its absorption, distribution, or elimination?

A26: The provided research does not delve into specific drug transporter interactions. Further investigation is needed to understand if such interactions play a role in Pirenzepine dihydrochloride's pharmacokinetic profile.

Q27: Does Pirenzepine dihydrochloride affect the activity of drug-metabolizing enzymes?

A27: The provided research papers do not provide specific information on Pirenzepine dihydrochloride's potential to induce or inhibit drug-metabolizing enzymes.

Q28: Is there information available regarding the biocompatibility of Pirenzepine dihydrochloride for use in drug delivery systems like contact lenses?

A29: While research suggests Pirenzepine dihydrochloride's potential for ocular drug delivery using contact lenses, [, ] further investigations are needed to fully evaluate its biocompatibility and long-term effects on ocular tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.